molecular formula C17H15N5OS2 B14935394 1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B14935394
M. Wt: 369.5 g/mol
InChI Key: FOCQSZIPCFQAPD-UHFFFAOYSA-N
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Description

1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a pyrazolopyridine core. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyridine core, followed by the introduction of the thiazole and thiophene rings through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed using appropriate halogenated derivatives and nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenated derivatives, nucleophiles, electrophiles, and catalysts like palladium or copper complexes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact mechanism depends on the specific biological context and the target molecule involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-METHYL-1,3-THIAZOL-2-YL)PROPAN-2-OL: A compound with a similar thiazole ring structure.

    [2-(3-PHENOXYPHENYL)-1,3-THIAZOL-4-YL]ACETIC ACID: Contains a thiazole ring and is used in various chemical applications.

Uniqueness

1-(propan-2-yl)-N-(1,3-thiazol-2-yl)-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its combination of functional groups and its potential for diverse biological activities. Its structural complexity and versatility make it a valuable compound for research and development in multiple scientific fields.

Properties

Molecular Formula

C17H15N5OS2

Molecular Weight

369.5 g/mol

IUPAC Name

1-propan-2-yl-N-(1,3-thiazol-2-yl)-6-thiophen-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C17H15N5OS2/c1-10(2)22-15-12(9-19-22)11(16(23)21-17-18-5-7-25-17)8-13(20-15)14-4-3-6-24-14/h3-10H,1-2H3,(H,18,21,23)

InChI Key

FOCQSZIPCFQAPD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C=N1)C(=CC(=N2)C3=CC=CS3)C(=O)NC4=NC=CS4

Origin of Product

United States

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